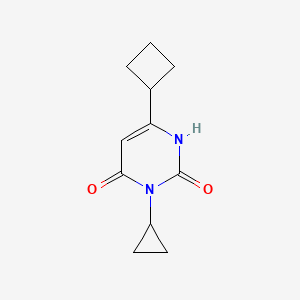
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (FPA) is a pyridine-based carboxylic acid that has been extensively studied in recent years due to its wide range of applications in scientific research. FPA has been used in a variety of fields, including synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug development, and as a fluorescent probe for studying biochemical and physiological processes. This compound has also been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.
Wirkmechanismus
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are still being studied. However, it has been shown to have a variety of effects, including increasing acetylcholine levels in the brain, inhibiting the breakdown of proteins, and increasing the activity of certain enzymes. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, this compound can be used to study a wide range of biochemical and physiological processes. However, this compound is not suitable for use in humans or animals, as it can have toxic effects.
Zukünftige Richtungen
The potential applications of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in scientific research are still being explored. Future research could focus on developing new methods of synthesis, exploring the effects of this compound on different biochemical and physiological processes, and developing new uses for this compound in drug development and organic synthesis. Additionally, further research into the mechanism of action of this compound could lead to more effective treatments for neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-1-3-12-4-2-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRSMSOOKNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)




![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
